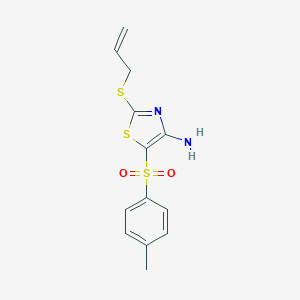

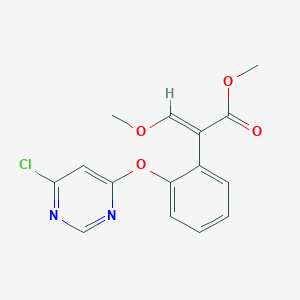

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

Descripción general

Descripción

Synthesis Analysis

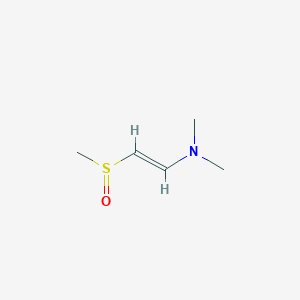

The synthesis of compounds similar to "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" often involves multi-step chemical reactions, including halogenation, methoxylation, and acrylation processes. These methods are designed to introduce specific functional groups to the core structure, enhancing its reactivity and specificity towards intended applications. For instance, the incorporation of a methoxy group can significantly alter the compound's electronic properties and solubility, which is crucial for its biological activity and interaction with other molecules (Imran & Abida, 2016).

Molecular Structure Analysis

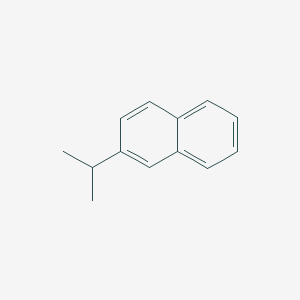

The molecular structure of "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" is characterized by the presence of a chloropyrimidinyl group attached to a phenyl ring through an ether linkage, and a methoxyacrylate moiety. This arrangement is crucial for the molecule's interaction with biological targets, as the spatial orientation and electronic distribution of these functional groups can influence binding affinity and specificity. Structural analogs, such as those found in pyridazinone derivatives, have shown significant bioactivity, underscoring the importance of molecular architecture in designing effective agents (M. Imran & Abida, 2016).

Chemical Reactions and Properties

Compounds similar to "(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate" participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. These reactions are fundamental in modifying the compound for specific applications, such as enhancing its biological activity or improving its stability under physiological conditions. The chloropyrimidinyl and methoxyacrylate groups, for instance, play a crucial role in these chemical transformations, offering multiple sites for reaction with other molecules (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : The compound 4-chloro-6-ethoxy-2-(methylthio)pyrimidine is presented as a useful multifunctionalised pyrimidine scaffold .

- Methods of Application : The compound is obtained by reacting 4,6-dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at approximately 20 °C, for 2 hours .

- Results : The reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .

-

Scientific Field: Medicinal Chemistry

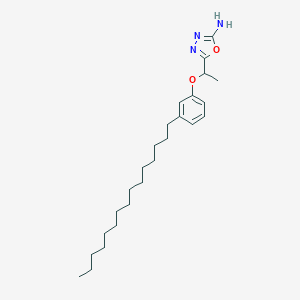

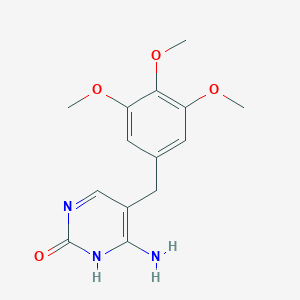

- Application : A new pyrido[2,3-d]pyrimidine derivative, 1-(3-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-cyclopentylurea, has been synthesized .

- Methods of Application : The final structure is characterized by 1H, 13C, and 2D NMR, MS, FTIR. In addition, the crystal structure of the title compound is determined by X-ray diffraction .

- Results : The DFT optimized structure of the title molecule is consistent with the crystal structure determined by X-ray diffraction .

- Scientific Field: Organic Chemistry

- Application : The compound 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a chemical with the CAS Number: 913846-53-4 .

- Methods of Application : Specific methods of application or experimental procedures for this compound are not provided in the source .

- Results : The results or outcomes obtained from the use of this compound are not specified in the source .

- Scientific Field: Organic Chemistry

- Application : The compound 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile is a chemical with the CAS Number: 913846-53-4 .

- Methods of Application : Specific methods of application or experimental procedures for this compound are not provided in the source .

- Results : The results or outcomes obtained from the use of this compound are not specified in the source .

Propiedades

IUPAC Name |

methyl (E)-2-[2-(6-chloropyrimidin-4-yl)oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-20-8-11(15(19)21-2)10-5-3-4-6-12(10)22-14-7-13(16)17-9-18-14/h3-9H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZZSRRDCTETP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | |

CAS RN |

131860-97-4 | |

| Record name | Methyl (αE)-2-[(6-chloro-4-pyrimidinyl)oxy]-α-(methoxymethylene)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131860-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2E)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.